REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[N:4]1[CH:12]=[CH:16][CH:15]=[CH:14]1
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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BrC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
|
81 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 90° C. for 1.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After being cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo with toluene
|
Type
|
ADDITION
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Details
|
n-Hexane (300 ml) was added to the residue
|
Type
|
FILTRATION
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Details
|
the suspension was filtered through Celite
|
Type
|
ADDITION
|
Details
|
Then silica gel was added to the filtrate
|
Type
|
STIRRING
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Details
|
with stirring until the colour of the solution
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Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |